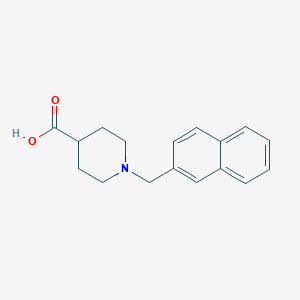

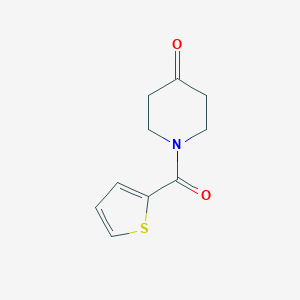

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Overview

Description

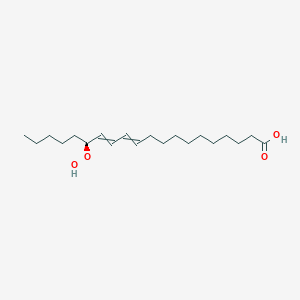

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Enantioselective Benzylation 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has been utilized in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, yielding compounds with a chiral 3-benzylpiperidine backbone. This process is notable for its use of cheap materials, mild reaction conditions, and moderate enantioselectivity, making it a valuable method in the preparation of biologically active compounds (Wang et al., 2018).

Synthesis of Tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate This compound is a significant intermediate in synthesizing novel protein tyrosine kinase inhibitors, such as Jak3 inhibitor CP-690550. An efficient synthesis approach includes steps like SN2 substitution with benzyl chloride, borohydride reduction, and oxidation under mild conditions, offering a potential for industrial scale-up (Xin-zhi, 2011).

Crystallography and Structural Studies

Structural Study of Enolic Forms Methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylates display keto-enol tautomerism and configurational isomerism, as observed in their synthesis via the Mannich procedure. The stereochemistry of these compounds has been analyzed using 1 H and 13 C NMR data (Fernández et al., 1993).

Crystal Structure Analysis The title compound, tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, exhibits a crystal structure where molecules form a porous three-dimensional network with solvent-free hydrophobic channels. This study elaborates on its synthesis through a nine-step reaction starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate (Wang et al., 2008).

Photolysis and Radical Studies

Photolysis of Hindered N-Chloroamines Research on photolysis of N-Chloroamines like 1-chloro-2,2,6,6-tetramethyl-4-oxopiperidine shows their transformation into corresponding amino radicals in the presence of oxygen. These radicals can react to form stable nitroxide radicals, contributing to our understanding of free radical chemistry (Toda et al., 1972).

Safety and Hazards

Future Directions

While specific future directions for “1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate” are not available in the retrieved data, related compounds have been studied for their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase . This suggests that “this compound” and similar compounds may have potential applications in the development of new drugs.

Mechanism of Action

Target of Action

The primary targets of the compound “1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate” are currently unknown. The compound is a chemical intermediate and is often used in the synthesis of other compounds

Mode of Action

As a chemical intermediate, its primary role is likely in the formation of other compounds during chemical reactions .

Biochemical Pathways

The compound is involved in the synthesis of various other compounds, indicating its role in multiple biochemical pathways . .

Pharmacokinetics

As a chemical intermediate, it is primarily used in laboratory settings for the synthesis of other compounds .

Result of Action

Its main known function is as a chemical intermediate in the synthesis of other compounds .

Action Environment

The action of “this compound” is influenced by various environmental factors such as temperature and atmospheric conditions. It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-20-14(18)12-9-16(8-7-13(12)17)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXBDLLIOVQVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577906 | |

| Record name | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159299-93-1 | |

| Record name | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)